molecular formula C20H19N5O B2481016 n-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 1949662-94-5

n-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B2481016
CAS No.: 1949662-94-5
M. Wt: 345.406
InChI Key: IBTSKBUWSQFCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heteroaromatic system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves several steps. One common method includes the trifluoracetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized through various chemical reactions such as reductive desulfurization, hydrolysis, and Suzuki coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

N-(1-Cyanocyclopentyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-16-9-10-17(19(26)23-20(13-21)11-5-6-12-20)22-18(16)25(24-14)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSKBUWSQFCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)C(=O)NC3(CCCC3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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